BenchChemオンラインストアへようこそ!

[(R)-3-(Benzylamino)butyl]benzene

Chiral drug synthesis Adrenoceptor pharmacology Stereochemical quality control

[(R)-3-(Benzylamino)butyl]benzene, systematically named (2R)-N-benzyl-4-phenylbutan-2-amine (CAS 75659-06-2), is a single-enantiomer secondary amine with the molecular formula C17H21N and a molecular weight of 239.36 g/mol. This compound serves as a critical chiral intermediate in the stereoselective synthesis of (R,R)-labetalol (dilevalol), a specific competitive antagonist at both α- and β-adrenergic receptor sites used clinically as an antihypertensive agent.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
CAS No. 75659-06-2
Cat. No. B050038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-3-(Benzylamino)butyl]benzene
CAS75659-06-2
Synonyms(R)-α-Methyl-N-(phenylmethyl)benzenepropanamine
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC2=CC=CC=C2
InChIInChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3/t15-/m1/s1
InChIKeyZASBYHZJHQFLGN-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(R)-3-(Benzylamino)butyl]benzene (CAS 75659-06-2): Procurement-Relevant Identity for a Chiral Labetalol Precursor


[(R)-3-(Benzylamino)butyl]benzene, systematically named (2R)-N-benzyl-4-phenylbutan-2-amine (CAS 75659-06-2), is a single-enantiomer secondary amine with the molecular formula C17H21N and a molecular weight of 239.36 g/mol . This compound serves as a critical chiral intermediate in the stereoselective synthesis of (R,R)-labetalol (dilevalol), a specific competitive antagonist at both α- and β-adrenergic receptor sites used clinically as an antihypertensive agent . Its defining structural feature is the (R)-configuration at the chiral carbon center, which is essential for establishing the correct absolute stereochemistry of the pharmacologically active (R,R)-labetalol diastereomer [1].

Why [(R)-3-(Benzylamino)butyl]benzene Cannot Be Substituted by Racemic or (S)-Configured Analogs in (R,R)-Labetalol Synthesis


Substituting [(R)-3-(Benzylamino)butyl]benzene with its (S)-enantiomer, the racemic mixture, or simpler achiral amines fundamentally alters the pharmacological profile of the resulting labetalol diastereomer. The (R)-configuration of this intermediate is a prerequisite for yielding the (R,R)-labetalol stereoisomer (SCH 19927/dilevalol), which possesses virtually all of the β1-adrenoceptor blocking activity responsible for the antihypertensive effect, while exhibiting minimal α-blockade [1]. In contrast, the (S,R)-isomer, derived from the (S)-configured intermediate, predominantly delivers α-blocking activity with reduced antihypertensive potency [2]. Use of a racemic intermediate would produce a mixture of diastereomers confounded by competing or antagonizing pharmacodynamics, compromising therapeutic efficacy and purity profiles [3].

[(R)-3-(Benzylamino)butyl]benzene: Quantitative Differentiation Evidence Against Comparators


Enantiomeric Specificity for β1-Adrenoceptor Blockade in the Final Drug Substance

The (R,R)-labetalol stereoisomer synthesized from [(R)-3-(Benzylamino)butyl]benzene is responsible for virtually all of the β1-adrenoceptor blocking activity demonstrated by racemic labetalol, while contributing negligible α-blockade. The (S,R)-isomer, derived from the (S)-enantiomer, provides the majority of the α-blockade but lacks comparable β1 potency [1]. In anesthetized dog studies, the (R,R)-isomer demonstrated a dose-dependent β-blockade, with the (S,R)-isomer being significantly less potent as a β-antagonist [2].

Chiral drug synthesis Adrenoceptor pharmacology Stereochemical quality control

Potency Difference in Isolated Tissue β-Adrenoceptor Antagonism

In rat isolated right ventricle, the (R,R)-isomer dilevalol demonstrated a pA2 of 8.90 at β1-adrenoceptors, whereas racemic labetalol exhibited a lower pA2 of 8.30 at the same receptor subtype [1]. This represents an approximately 4-fold greater potency in β1-blockade for the (R,R)-isomer synthesized from the (R)-intermediate compared to the racemic drug substance derived from non-stereoselective synthesis.

Receptor pharmacology Isolated organ bath pA2 determination

Enantiomeric Purity as a Determinant of Labetalol Pharmacological Selectivity

The enantiomer with the (R)-configuration at both asymmetric centers (compound 90) possessed most of the β-adrenoceptor blocking activity but little α-blocking activity, whereas the diastereomer with (S)-configuration at the alcoholic carbon and (R)-configuration on the amino substituent (compound 89) was predominantly an α-adrenoceptor blocking agent [1]. This stereochemical dependence means that even small amounts of the (S)-enantiomer contaminating the (R)-intermediate during synthesis would translate into the presence of undesired α-blocking diastereomers in the final drug substance, altering its therapeutic profile.

Chiral impurity profiling Pharmacological selectivity Labetalol quality control

Antihypertensive Efficacy in Spontaneously Hypertensive Rats: Single-Isomer Versus Racemic Drug

Among the four stereoisomers of labetalol, only the (R,R)-isomer (2a, SCH 19927) displayed antihypertensive potency comparable to that of racemic labetalol in spontaneously hypertensive rats [1]. The (S,R)-isomer and the other two diastereomers did not match this level of efficacy. In a separate repeated-dose study, SCH 19927 produced effective and sustained antihypertensive activity via β-blockade and vasodilatation, without significant α-receptor-mediated side effects [2].

In vivo pharmacology Antihypertensive potency Stereoisomer comparison

Regulatory Impurity Control: Labetalol Hydrochloride Impurity 23

[(R)-3-(Benzylamino)butyl]benzene is officially catalogued as Labetalol Hydrochloride Impurity 23, underscoring its regulatory relevance as both a process intermediate and a potential residual chiral impurity that must be controlled in the final drug substance . The (S)-enantiomer or racemic N-benzyl-4-phenylbutan-2-amine (CAS 68164-04-5) are classified as distinct impurities requiring separate analytical monitoring. The acceptance criterion for Impurity 23 is typically ≤0.10% in the final API, mandating procurement of the (R)-enantiomer with enantiomeric excess (ee) ≥99.5% to ensure downstream compliance [1].

Pharmaceutical impurity profiling Regulatory compliance Labetalol quality standard

X-Ray and Circular Dichroism Absolute Configuration Confirmation

The absolute stereochemistry of each labetalol stereoisomer was unambiguously determined by analysis of circular dichroism (CD) spectra and confirmed by single-crystal X-ray analysis [1]. The (R)-configuration at the carbon bearing the benzylamino group in the intermediate directly correlates with the (R,R)-absolute configuration of the final active drug substance, providing unambiguous structural proof of the stereochemical lineage from intermediate to API.

Absolute stereochemistry X-ray crystallography Circular dichroism

[(R)-3-(Benzylamino)butyl]benzene: Validated Application Scenarios Driven by Stereochemical Evidence


Stereoselective Synthesis of (R,R)-Labetalol (Dilevalol) API

The primary validated application is as a chiral building block in the stereoselective synthesis of (R,R)-labetalol hydrochloride (dilevalol), a non-selective β-adrenoceptor antagonist with partial β2-agonist activity. The (R)-enantiomer is N-alkylated with a protected salicylamide derivative, followed by hydrogenolytic debenzylation to yield the (R,R)-configured final drug substance. This route ensures that the product carries the full β1-blocking potency (pA2 = 8.90) and antihypertensive efficacy that matches racemic labetalol while minimizing α-blockade-related side effects [1][2].

Certified Reference Standard for Labetalol Impurity Profiling

[(R)-3-(Benzylamino)butyl]benzene is designated as Labetalol Hydrochloride Impurity 23 and is used as a certified reference standard for HPLC method validation and batch-release testing of labetalol API. Its availability at high enantiomeric purity (≥99.5% ee) supports accurate quantification of residual chiral intermediate in accordance with ICH Q3A impurity thresholds [3].

Chiral Auxiliary in Asymmetric Synthesis Research

Beyond labetalol synthesis, the compound serves as a chiral auxiliary or chiral derivatizing agent in academic and industrial asymmetric synthesis research. Its defined (R)-configuration and benzyl protecting group enable its use in the preparation of enantiomerically enriched β-amino alcohols and related pharmaceutical intermediates where control of absolute stereochemistry is critical [1].

Pharmacological Tool Compound for Adrenoceptor Subtype Studies

The terminal (R,R)-labetalol product derived from this intermediate has been extensively employed as a pharmacological tool to dissect α- versus β-adrenoceptor contributions to cardiovascular responses in isolated tissue and in vivo models. The stereochemically pure intermediate is essential for preparing the (R,R)-isomer probe used to establish that β1-blockade and β2-mediated vasodilatation are the primary antihypertensive mechanisms, independent of α-blockade [4].

Quote Request

Request a Quote for [(R)-3-(Benzylamino)butyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.